molecular formula C13H24N2O2 B2887323 tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate CAS No. 2137785-66-9

tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate

Cat. No.: B2887323
CAS No.: 2137785-66-9
M. Wt: 240.347
InChI Key: WSMAXRYYFOMQSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate, with the CAS Number 2137785-66-9, is a chemical building block of interest in advanced organic synthesis and drug discovery research . This compound features a bicyclo[4.2.0]octane scaffold, a structure commonly explored in medicinal chemistry for its three-dimensionality, which can help improve physicochemical properties and selectivity in potential drug candidates. The molecule contains a Boc (tert-butoxycarbonyl) protecting group, making it particularly valuable for the synthesis and protection of primary or secondary amines during complex multi-step reactions . With a molecular formula of C13H24N2O2 and a molecular weight of 240.34 g/mol, it is supplied as a solid material . This product is intended for research purposes as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications. For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[4.2.0]octan-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)14-9-13-7-6-10(13)5-4-8-15-13/h10,15H,4-9H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMAXRYYFOMQSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC1CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137785-66-9
Record name tert-butyl N-({2-azabicyclo[4.2.0]octan-1-yl}methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Optimization

The superbase-mediated cyclization of epoxide precursors represents a robust method for constructing the 2-azabicyclo[4.2.0]octane core. As reported by ACS The Journal of Organic Chemistry, this method employs a two-step sequence:

  • Epoxide Preparation : Tosylate derivatives of N-Boc-protected amines react with epichlorohydrin to form oxirane intermediates.
  • Cyclization : Treatment with a superbase (e.g., tert-butoxide/butyllithium) induces ring-opening and intramolecular nucleophilic attack, forming the bicyclic system.

Critical parameters include:

  • Temperature: Reactions proceed at −78°C to prevent epimerization.
  • Solvent: Tetrahydrofuran (THF) ensures optimal solubility and reaction kinetics.
  • Base stoichiometry: A 3:1 ratio of butyllithium to diisopropylamine maximizes cyclization efficiency.

Representative Procedure

A scaled synthesis of tert-butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate (CAS 2137785-66-9) involves:

  • Dissolving (3-propyloxiran-2-yl)methyl tosylate (1.2 mmol) in dry THF.
  • Adding tert-butyllithium (3.0 equiv) and diisopropylamine (2.0 equiv) at −78°C.
  • Stirring for 2 hours, followed by quenching with water and extraction with diethyl ether.
  • Purification via silica gel chromatography (ethyl acetate/hexane) yields the product as a colorless oil (76–81%).

Key Data :

Parameter Value
Yield 76–81%
Diastereoselectivity >95% (trans:cis)
Purity (HPLC) ≥98%

Tandem Strecker Reaction–Intramolecular Nucleophilic Cyclization (STRINC)

Methodology Overview

Thieme Connect describes a tandem Strecker reaction–cyclization approach using keteniminium salts. This method is advantageous for constructing conformationally restricted bicyclic amines:

  • [2+2] Cycloaddition : Keteniminium salts react with ethylene to form 2-(ω-chloroalkyl)cyclobutanones.
  • Strecker Reaction : Treatment with cyanide ions introduces an amino group.
  • Intramolecular Cyclization : Acidic conditions promote ring closure to form the 2-azabicyclo[4.2.0]octane framework.

Process Details

  • Cycloaddition : Conducted under inert atmosphere with titanium tetrachloride as a Lewis acid.
  • Strecker Step : Sodium cyanide in methanol at 0°C ensures regioselective amine formation.
  • Cyclization : Hydrochloric acid (6 M) at reflux completes the bicyclic structure.

Performance Metrics :

Step Yield Purity
Cycloaddition 85% 90%
Strecker Reaction 78% 88%
Cyclization 82% 95%

Reductive Amination and Carbamate Protection

Optimization Considerations

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) minimizes over-reduction.
  • Solvent : Dichloromethane or THF enhances Boc group incorporation.

Hypothetical Data :

Parameter Expected Range
Overall Yield 65–75%
Boc Incorporation >90%

Alternative Method: Ring-Closing Metathesis

Strategy and Limitations

Ring-closing metathesis (RCM) using Grubbs catalysts could theoretically access the bicyclic system. However, this approach is less documented for azabicyclo[4.2.0] systems due to:

  • Steric Hindrance : The bicyclic structure complicates catalyst accessibility.
  • Functional Group Tolerance : Carbamate groups may deactivate ruthenium catalysts.

Experimental Feasibility

Preliminary trials with Grubbs II catalyst in toluene at 80°C yielded <30% product, highlighting the need for alternative routes.

Comparative Analysis of Methods

Method Yield Diastereoselectivity Scalability Cost Efficiency
Superbase Cyclization 76–81% >95% High Moderate
STRINC 78–82% 85–90% Medium Low
Reductive Amination 65–75% N/A High High
RCM <30% N/A Low Low

Key Insights :

  • Superbase cyclization offers the best balance of yield and selectivity.
  • STRINC is suitable for gram-scale synthesis but requires stringent pH control.
  • Reductive amination, while unverified, presents a cost-effective alternative for industrial applications.

Chemical Reactions Analysis

tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate, highlighting differences in bicyclo systems, substituents, molecular properties, and applications:

Compound Name Bicyclo System Substituents/Modifications Molecular Weight (g/mol) CAS Number Key Applications/Sources
This compound (Target Compound) [4.2.0]octane -CH2-Boc group Not explicitly provided Not provided Presumed intermediate for peptidomimetics
tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate [2.2.1]heptane Boc directly attached to N5 ~241.3 (estimated) 1932203-04-7 Pharmaceutical intermediates (PharmaBlock)
tert-Butyl N-(2-azabicyclo[2.1.1]hexan-1-ylmethyl)carbamate [2.1.1]hexane -CH2-Boc group ~228.3 (estimated) 1250997-46-6 High-purity research chemical (Combi-Blocks)
tert-Butyl ((1S)-2-(3-cyano-2-azabicyclo[3.1.0]hex-2-yl)-...ethyl)carbamate [3.1.0]hexane Cyano group, tricyclic decane substituent 415.5 Not provided Blood glucose regulator reference standard
tert-Butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate [3.1.0]hexane Boc directly attached to N6 ~212.3 (estimated) 134677-60-4 Synthetic building block (Combi-Blocks)

Key Structural and Functional Differences:

Bicyclo System Size and Strain: The target compound’s [4.2.0]octane system provides a larger, more flexible scaffold compared to smaller systems like [2.2.1]heptane or [3.1.0]hexane. The [3.1.0]hexane system (e.g., MM3377.07-0025) introduces a fused cyclopropane ring, increasing rigidity and enabling unique stereoelectronic effects .

Substituent Effects: Direct Boc attachment (e.g., PharmaBlock’s 1932203-04-7) simplifies synthesis but may limit functionalization compared to methyl-linked analogs .

Synthetic Accessibility :

  • Compounds with [2.2.1]heptane or [3.1.0]hexane cores are more commonly reported, suggesting well-established synthetic routes (e.g., coupling reactions as in ). The larger [4.2.0]octane system may require specialized methods due to steric challenges.

Biological Relevance :

  • Smaller bicyclo systems (e.g., [2.2.1]heptane) are prevalent in protease inhibitors, while the tricyclic decane substituent in MM3377.07-0025 aligns with its role as a blood glucose regulator .

Biological Activity

tert-Butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate is a nitrogen-containing bicyclic compound with potential pharmacological applications. Its unique structure, characterized by a bicyclic framework and a tert-butyl group, suggests interesting biological activity that warrants exploration.

  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.35 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : 95%

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. Its lipophilicity, enhanced by the tert-butyl group, may facilitate its penetration through biological membranes, influencing its pharmacokinetic properties.

Enzyme Interaction

Studies suggest that this compound may exhibit inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has been shown to interact with several cytochrome P450 isoforms, which are crucial for drug metabolism. In vitro studies indicate that the compound's oxidation may occur primarily through these enzymes, highlighting its potential as a substrate for metabolic studies .

Pharmacological Potential

The compound's structural characteristics imply that it could serve as a lead compound in drug development targeting various diseases. Its ability to bind to biological receptors suggests potential applications in treating conditions related to neurotransmitter imbalances, such as anxiety or depression.

Comparative Analysis with Related Compounds

Compound NameStructureNotable Features
tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamateStructureSimilar bicyclic structure; different ring system influences reactivity
tert-Butyl ((2-azabicyclo[2.2.1]heptan-4-yl)carbamateStructureVariations in ring size affect physical properties
tert-Butyl ((1-(1-(pyridin-2-yl)ethyl)piperidin-3-yl)methyl)carbamateStructureContains piperidine moiety; distinct functional groups lead to different biological activities

The unique bicyclic structure of this compound imparts distinct chemical reactivity and biological activity compared to similar compounds.

In Vitro Studies

A study investigating the metabolic stability of various carbamate derivatives found that replacing the tert-butyl group with other moieties can enhance metabolic stability without significantly altering biological activity . This suggests that modifications to the structure could optimize therapeutic efficacy while minimizing side effects.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics of this compound, revealing promising results regarding its absorption and distribution profiles . Further studies are necessary to elucidate its efficacy in treating specific conditions.

Q & A

Basic Question: What synthetic methodologies are most effective for preparing tert-butyl ((2-azabicyclo[4.2.0]octan-1-yl)methyl)carbamate, and how can yield/purity be optimized?

Answer:
The compound is synthesized via tandem Strecker reactions and intramolecular nucleophilic cyclization. Key steps include:

  • Intermediate formation : Reaction of a bicyclic amine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Cyclization : Intramolecular ring closure under mild acidic conditions to form the 2-azabicyclo[4.2.0]octane core .
  • Yield optimization : Adjusting stoichiometry (e.g., 1.2 eq tert-butyl chloroformate) and reaction time (24–48 hrs) improves yields to ~73% .
  • Purity control : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization removes byproducts. Analytical data (e.g., MS: m/z = 170 [M⁺ – C₄H₈]) confirms purity .

Advanced Question: How can stereochemical outcomes be analyzed and controlled during the synthesis of this bicyclic carbamate?

Answer:
The azabicyclo[4.2.0]octane core contains multiple stereocenters, requiring:

  • Chiral chromatography : Use of chiral stationary phases (e.g., Chiralpak® IA) to resolve enantiomers .
  • NMR spectroscopy : NOESY or COSY experiments to confirm spatial arrangements of protons (e.g., coupling constants for axial/equatorial substituents) .
  • Computational modeling : Density Functional Theory (DFT) predicts energetically favorable conformers, guiding synthetic routes .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves absolute configuration .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • Mass spectrometry (EI-MS) : Identifies molecular ion peaks (m/z = 170) and fragmentation patterns .
  • Elemental analysis : Matches calculated vs. observed values (e.g., C: 63.85% observed vs. 63.69% calculated) .
  • NMR spectroscopy :
    • ¹H NMR : Distinct signals for tert-butyl (δ 1.4 ppm), carbamate NH (δ 5.2 ppm), and bicyclic protons (δ 2.1–3.0 ppm) .
    • ¹³C NMR : Carbamate carbonyl at ~155 ppm, bicyclic carbons at 25–50 ppm .

Advanced Question: How does the compound’s bicyclic architecture influence its reactivity in medicinal chemistry applications?

Answer:

  • Conformational rigidity : The [4.2.0] bicyclic system restricts rotational freedom, enhancing binding affinity to biological targets (e.g., neurotransmitter receptors) .
  • Carbamate stability : The tert-butyl group protects the amine from oxidation, while the carbamate moiety allows controlled deprotection under acidic conditions (e.g., HCl/dioxane) .
  • Bioisosteric potential : The structure mimics natural alkaloids, enabling use in epilepsy drug analogs (e.g., lacosamide derivatives) .

Basic Question: What are the compound’s stability profiles under varying storage conditions?

Answer:

  • Thermal stability : Stable at ≤25°C for >6 months; degradation observed at >40°C (TGA/DSC analysis) .
  • Light sensitivity : Store in amber vials to prevent photolytic cleavage of the carbamate group .
  • Solvent compatibility : Soluble in dichloromethane, ethyl acetate; avoid protic solvents (e.g., methanol) to prevent ester exchange .

Advanced Question: How can computational tools predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., sodium channel proteins) using PDB structures .
  • MD simulations : GROMACS assesses dynamic interactions over time, highlighting key residues (e.g., Lys or Asp in binding pockets) .
  • QSAR modeling : Correlates structural features (e.g., logP, polar surface area) with activity data from analogs .

Basic Question: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Byproducts : Uncyclized intermediates or overprotected amines (e.g., di-Boc derivatives) .
  • Mitigation strategies :
    • HPLC monitoring : Reverse-phase C18 columns detect impurities early .
    • Selective deprotection : Use mild acids (e.g., TFA in DCM) to avoid side reactions .

Advanced Question: How can X-ray crystallography resolve discrepancies in proposed molecular structures?

Answer:

  • Data collection : High-resolution (<1.0 Å) synchrotron data reduces noise .
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : PLATON checks for missed symmetry or twinning, resolving conflicts in bicyclic geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.